L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-
Description
“L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-” is a heterocyclic organic compound . Its IUPAC name is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethyl)imidazol-4-yl]propanoic acid . It has a molecular weight of 345.39 and a molecular formula of C18H23N3O4 .
Molecular Structure Analysis
The compound’s canonical SMILES isCC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
. The InChI Key is OUHPNBGKEMHUCQ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound has a boiling point of 572.1ºC at 760mmHg and a melting point of 181-184ºC . Its density is 1.2g/cm³ . It has 6 H-Bond acceptors and 2 H-Bond donors .Scientific Research Applications
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Metabolism and Physiological Effects Research
- Field : Nutrition and Metabolism .
- Application : Histidine is an essential amino acid in mammals, fish, and poultry. It has a significant role in metabolism and physiological effects in humans and different animal species .
- Methods : This information is obtained through a systematic review following the guidelines of PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) .
- Results : In humans, dietary histidine may be associated with factors that improve metabolic syndrome and has an effect on ion absorption. In rats, histidine supplementation increases food intake. It also provides neuroprotection at an early stage and could protect against epileptic seizures. In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong anti-oxidant effects. In fish, dietary histidine may be one of the most important factors in preventing cataracts. In ruminants, histidine is a limiting factor for milk protein synthesis and could be the first limiting AA for growth .
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Synthesis of Silver Nanoparticles
- Field : Nanotechnology .
- Application : L-Histidine is used in the microwave-assisted synthesis of silver nanoparticles .
- Methods : The specific methods of application or experimental procedures are not detailed in the search results .
- Results : The synthesized silver nanoparticles exhibit enhanced photocatalytic activity under visible light and effectual antibacterial performance .
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Ergogenic Supplements
- Field : Sports Nutrition .
- Application : Amino acids and amino acid derivatives, including histidine derivatives, have been commercially used as ergogenic supplements .
- Methods : These supplements are typically consumed orally in the form of capsules or powders. They are often taken before, during, or after physical activities .
- Results : They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
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Peptide Synthesis
- Field : Biochemistry .
- Application : Histidine derivatives like “1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine” are used in peptide synthesis .
- Methods : The specific methods of application or experimental procedures are not detailed in the search results .
- Results : The synthesized peptides can be used in various biochemical and pharmaceutical applications .
-
Ergogenic Supplements
- Field : Sports Nutrition .
- Application : Amino acids and amino acid derivatives, including histidine derivatives, have been commercially used as ergogenic supplements .
- Methods : These supplements are typically consumed orally in the form of capsules or powders. They are often taken before, during, or after physical activities .
- Results : They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
-
Peptide Synthesis
- Field : Biochemistry .
- Application : Histidine derivatives like “1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine” are used in peptide synthesis .
- Methods : The specific methods of application or experimental procedures are not detailed in the search results .
- Results : The synthesized peptides can be used in various biochemical and pharmaceutical applications .
properties
IUPAC Name |
(2S)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHPNBGKEMHUCQ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885154 | |
Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)- | |
CAS RN |
20898-44-6 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20898-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-1-(phenylmethyl)-L-histidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020898446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-N-(tert-butoxycarbonyl)-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-((1,1-DIMETHYLETHOXY)CARBONYL)-1-(PHENYLMETHYL)-L-HISTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F4A95WI5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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